![molecular formula C13H26N2 B1529397 (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine CAS No. 1341454-45-2](/img/structure/B1529397.png)
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine
Vue d'ensemble
Description
“(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1341454-45-2 . It has a molecular weight of 210.36 . The IUPAC name for this compound is N-(cyclopropylmethyl)-N-ethyl-2-(4-piperidinyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 . This code provides a unique representation of the molecular structure.
Applications De Recherche Scientifique
Synthesis of Functionalized Piperidines
Research has shown the efficacy of related compounds in stereoselective cyclization processes to synthesize functionalized piperidines. For instance, CAN-mediated cyclization of epoxypropyl cinnamyl amines leads to the synthesis of 3,4,5-trisubstituted piperidines, illustrating a pathway for creating complex piperidine structures which could be analogs to (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (Nair et al., 2006).
Catalyst in Organic Synthesis
Zinc(II)-catalyzed synthesis demonstrates the formation of highly functionalized piperidines from propargyl amines and cyclopropanes, suggesting that compounds with cyclopropyl and piperidine moieties, like (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, could act as intermediates or catalysts in organic synthesis (Lebold et al., 2009).
Lithiation-Substitution Reactions
Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropyl amines have been explored, indicating potential for direct functionalization of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine at its cyclopropyl group (Park & Beak, 1996).
Antimicrobial and Cytotoxic Activity
Synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, related to the structure of interest, has shown potential as antibacterial agents. This implies that derivatives of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine could have similar applications (Miyamoto et al., 1987).
Vasodilation Properties
Research into novel 3-pyridinecarboxylates, potentially related to the structural framework of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, has been conducted to explore vasodilation properties, indicating potential therapeutic applications (Girgis et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-ethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMKNDWEWHATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



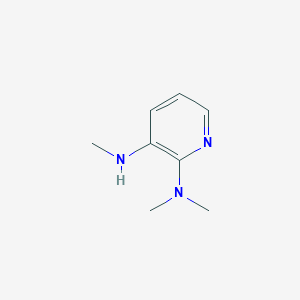
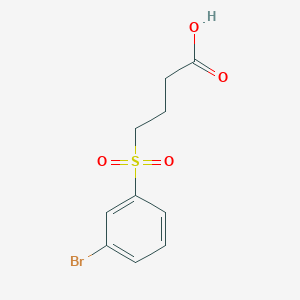
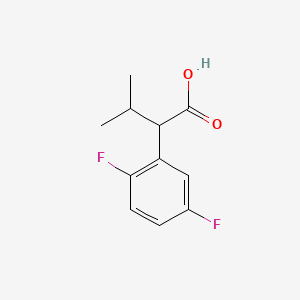
![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)
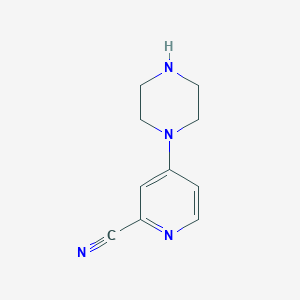
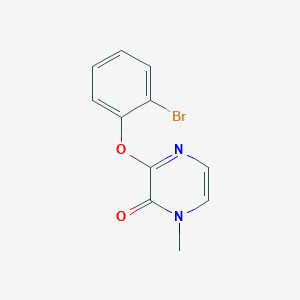
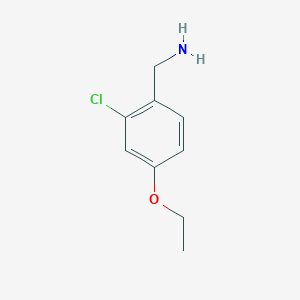
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
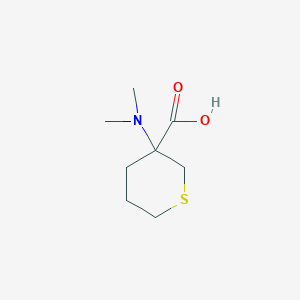
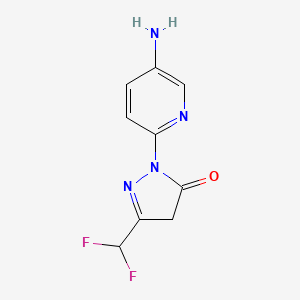
amine](/img/structure/B1529334.png)
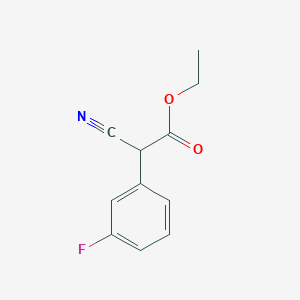
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)